2-Chloro-5-(diethylsulfamoyl)benzene-1-sulfonyl chloride

Description

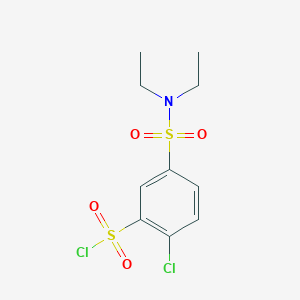

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-(diethylsulfamoyl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl2NO4S2/c1-3-13(4-2)19(16,17)8-5-6-9(11)10(7-8)18(12,14)15/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKKHYTKNCZQJJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Chloro-5-(diethylsulfamoyl)benzene-1-sulfonyl chloride typically involves the chlorination of 5-(diethylsulfamoyl)benzene-1-sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position on the benzene ring . Industrial production methods often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, which facilitate the chlorination process efficiently .

Chemical Reactions Analysis

2-Chloro-5-(diethylsulfamoyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.

Oxidation and Reduction Reactions: The sulfonyl chloride group can be reduced to sulfonamide or oxidized to sulfonic acid derivatives under appropriate conditions.

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various amines . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-5-(diethylsulfamoyl)benzene-1-sulfonyl chloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is employed in the modification of biomolecules for research purposes.

Medicine: It serves as a precursor in the development of pharmaceutical compounds.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(diethylsulfamoyl)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of sulfonamide derivatives and other functionalized compounds . The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights structural differences between the target compound and related sulfonyl/sulfamoyl chlorides:

Key Observations :

- Substituent Effects: Electron-Withdrawing Groups (EWGs): The trifluoromethyl (CF₃) and nitro (NO₂) groups in compounds and enhance electrophilicity at the sulfonyl chloride site, favoring nucleophilic substitution reactions.

Physico-Chemical Properties

- Purity and Packaging: The trifluoromethyl-substituted compound is available at 97% purity in amber glass bottles (10 g), while the 2-oxopropyl derivative is sold at 99% purity in 25 kg drums. No purity data are available for the target compound , limiting industrial applicability assessments.

- Molecular Weight and Polarity :

- The nitro-substituted compound has the lowest molecular weight (280.07 g/mol ), whereas the dimethylcarbamoyl derivative is the lightest (275.75 g/mol ).

- The diethylsulfamoyl group in the target compound contributes to a higher molecular weight (346.25 g/mol ), likely increasing solubility in polar solvents.

Q & A

Basic Research Questions

Q. What are the key structural features and characterization methods for 2-Chloro-5-(diethylsulfamoyl)benzene-1-sulfonyl chloride?

- Answer : The compound’s structure includes a benzene ring substituted with two sulfonyl groups (one as a chloride and one as a diethylsulfamoyl moiety) and a chlorine atom. Key identifiers:

- Molecular Formula : C₁₀H₁₃Cl₂NO₄S₂ .

- SMILES : CCN(CC)S(=O)(=O)C₁=CC(=C(C=C₁)Cl)S(=O)(=O)Cl .

- InChIKey : SKKHYTKNCZQJJY-UHFFFAOYSA-N .

- Characterization Methods :

- NMR/IR Spectroscopy : Assign peaks for sulfonyl chloride (S=O stretch ~1370–1400 cm⁻¹) and diethylsulfamoyl groups (N–S stretch ~1150 cm⁻¹) .

- X-ray Crystallography : Resolve steric effects of substituents on the benzene ring .

Q. How can researchers synthesize and purify this compound?

- Answer :

- Synthesis : Likely involves chlorosulfonation of a precursor (e.g., 2-chloro-5-(diethylsulfamoyl)benzene) using ClSO₃H or PCl₅. Reaction conditions (temperature, solvent polarity) must optimize yield and minimize side reactions (e.g., hydrolysis) .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from anhydrous solvents (e.g., dichloromethane) to isolate the sulfonyl chloride .

Q. What are the primary reactivity patterns of this compound?

- Answer :

- Nucleophilic Substitution : Reacts with amines to form sulfonamides (e.g., for drug discovery) .

- Hydrolysis : Forms sulfonic acids in aqueous media; control moisture exposure during storage .

- Monitoring : Track reactions via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) or HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. What challenges arise in synthesizing derivatives with sterically hindered substituents?

- Answer :

- Steric Hindrance : The diethylsulfamoyl group may impede nucleophilic attack on the sulfonyl chloride. Solutions:

- Use bulky amines (e.g., tert-butylamine) to exploit steric effects .

- Optimize solvent polarity (e.g., DMF) to enhance reaction kinetics .

- Side Reactions : Competing hydrolysis can be minimized by using anhydrous conditions and molecular sieves .

Q. How can analytical discrepancies (e.g., NMR vs. X-ray data) be resolved?

- Answer :

- Multi-Technique Validation : Combine 2D NMR (HSQC, HMBC) to confirm coupling constants and X-ray data to resolve spatial arrangements .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .

Q. What strategies ensure stability during long-term storage?

- Answer :

- Storage : Keep under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation .

- Stability Assays : Monitor purity via DSC (decomposition onset temperature) and periodic HPLC analysis .

Key Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.